(5-Cyano-3-methylthiophen-2-yl)boronic acid
CAS No.: 860617-72-7
Cat. No.: VC2833797
Molecular Formula: C6H6BNO2S
Molecular Weight: 167 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860617-72-7 |
|---|---|
| Molecular Formula | C6H6BNO2S |
| Molecular Weight | 167 g/mol |
| IUPAC Name | (5-cyano-3-methylthiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C6H6BNO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2,9-10H,1H3 |
| Standard InChI Key | JSKHWBGKKFXSFX-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(S1)C#N)C)(O)O |
| Canonical SMILES | B(C1=C(C=C(S1)C#N)C)(O)O |
Introduction
(5-Cyano-3-methylthiophen-2-yl)boronic acid is a specialized organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its molecular formula is C₆H₆BNO₂S, and it has a molecular weight of 167.00 g/mol . This compound features a cyano group and a methylthiophene moiety, which enhance its reactivity and make it valuable for various chemical reactions.
Applications in Organic Synthesis
(5-Cyano-3-methylthiophen-2-yl)boronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions. These reactions are crucial for constructing complex organic molecules by forming carbon-carbon bonds between the boronic acid and aryl halides or other electrophiles in the presence of a palladium catalyst and a base.
Safety and Handling
This compound is known to cause serious eye irritation and skin irritation. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea. It is harmful if swallowed, and inhalation can cause respiratory issues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume